molecular formula C8H4FNO B13952763 3-Cyanobenzoyl fluoride CAS No. 77976-07-9

3-Cyanobenzoyl fluoride

Cat. No.: B13952763
CAS No.: 77976-07-9
M. Wt: 149.12 g/mol
InChI Key: LLGFXZPQMCRGQD-UHFFFAOYSA-N
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Description

3-Cyanobenzoyl fluoride is an organic compound with the molecular formula C8H4FNO It is a derivative of benzoic acid, where the carboxyl group is replaced by a fluorine atom and a cyano group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanobenzoyl fluoride can be synthesized through several methods. One common approach involves the reaction of 3-cyanobenzoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The process must be optimized for efficiency, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanobenzoyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form 3-cyanobenzoic acid and hydrogen fluoride.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF.

Major Products:

    Nucleophilic Substitution: Amides, esters, or thioesters.

    Hydrolysis: 3-Cyanobenzoic acid.

    Reduction: 3-Aminobenzoyl fluoride.

Scientific Research Applications

3-Cyanobenzoyl fluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-cyanobenzoyl fluoride exerts its effects depends on the specific application. In biological systems, it may act as an enzyme inhibitor by covalently modifying active site residues, thereby blocking the enzyme’s activity. The cyano group can interact with nucleophilic sites in proteins, while the fluorine atom can enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

    3-Cyanobenzoic Acid: Similar structure but with a carboxyl group instead of a fluorine atom.

    Benzoyl Fluoride: Lacks the cyano group, making it less reactive in certain contexts.

    3-Fluorobenzonitrile: Contains a fluorine atom and a cyano group but lacks the carbonyl functionality.

Uniqueness: 3-Cyanobenzoyl fluoride is unique due to the presence of both a cyano group and a fluorine atom, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

CAS No.

77976-07-9

Molecular Formula

C8H4FNO

Molecular Weight

149.12 g/mol

IUPAC Name

3-cyanobenzoyl fluoride

InChI

InChI=1S/C8H4FNO/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4H

InChI Key

LLGFXZPQMCRGQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)F)C#N

Origin of Product

United States

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